molecular formula C24H22N2O6S B12034159 Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612080-69-0

Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12034159
CAS No.: 612080-69-0
M. Wt: 466.5 g/mol
InChI Key: QYLBAAJEUKXNRW-LDADJPATSA-N
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Description

Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and furan-containing molecules. The uniqueness of this compound lies in its specific substitutions and the resulting chemical and biological properties .

Properties

CAS No.

612080-69-0

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O6S/c1-5-31-23(29)19-14(3)25-24-26(20(19)15-7-9-16(10-8-15)22(28)30-4)21(27)18(33-24)12-17-11-6-13(2)32-17/h6-12,20H,5H2,1-4H3/b18-12+

InChI Key

QYLBAAJEUKXNRW-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=C(O4)C)S2)C

Origin of Product

United States

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